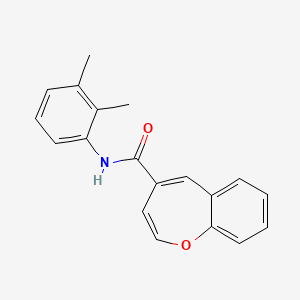
N-(2,3-dimethylphenyl)-1-benzoxepine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2,3-dimethylphenyl)-1-benzoxepine-4-carboxamide” is a compound that contains a benzoxepine ring, which is a seven-membered cyclic ether with a benzene ring fused to it. It also contains an amide functional group attached to the benzoxepine ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the conjugated system of the benzoxepine and amide groups. The presence of the ether and amide groups could also result in hydrogen bonding .Chemical Reactions Analysis
Again, while specific reactions for this compound aren’t available, compounds with similar structures often undergo reactions at the amide group or the aromatic ring .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. The presence of the benzoxepine and amide groups could potentially make the compound polar and capable of forming hydrogen bonds .Applications De Recherche Scientifique
Supramolecular Chemistry and Nanotechnology Applications
- Benzene-1,3,5-tricarboxamides (BTAs) have been identified as versatile supramolecular building blocks due to their simple structure, wide accessibility, and detailed understanding of their supramolecular self-assembly behavior. These compounds are utilized in applications ranging from nanotechnology to polymer processing and biomedical applications, thanks to their ability to self-assemble into nanometer-sized rod-like structures stabilized by threefold H-bonding (Cantekin, de Greef, & Palmans, 2012).
Pharmacological Evaluation and Potential Therapeutic Agents
- Polyphenols derived from plants, including carboxylic acids such as benzoic acid, cinnamic acid, and others, have been studied for their antioxidant, antimicrobial, and cytotoxic activities. These studies aim to understand the relationship between the chemical structure of these compounds and their biological activities. Such insights are crucial for developing new therapeutic agents targeting various diseases (Godlewska-Żyłkiewicz et al., 2020).
Antituberculosis Activity
- Organotin(IV) complexes , showing significant antituberculosis activity, exemplify the impact of chemical structure on biological activity. These complexes, including those with dimethylphenyl motifs, have been scrutinized for their structural diversity, potential mechanisms of action, and comparative efficacy in inhibiting Mycobacterium tuberculosis (Iqbal, Ali, & Shahzadi, 2015).
Novel Synthetic Opioids Analysis
- The emergence of novel synthetic opioids , such as those from the N-Benzylphenethylamine ("NBOMe") class, has prompted detailed reviews on their chemistry, pharmacology, metabolism, and toxicity. These studies provide insights into the structural features contributing to their potency and toxicological profiles, highlighting the importance of chemical structure in determining the biological effects of new psychoactive substances (Halberstadt, 2017).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-1-benzoxepine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-13-6-5-8-17(14(13)2)20-19(21)16-10-11-22-18-9-4-3-7-15(18)12-16/h3-12H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGGPSAZZYRUMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC3=CC=CC=C3OC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Aminomethyl)morpholin-3-yl]methanol](/img/structure/B2890202.png)
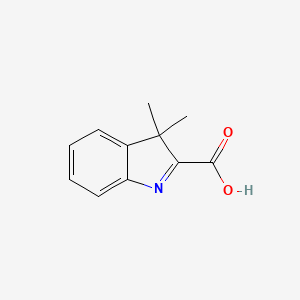
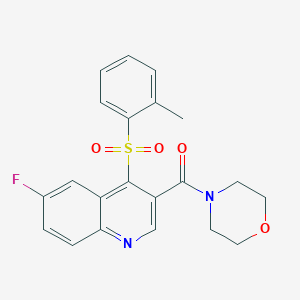
![6-(trifluoromethyl)-N'-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)pyridine-3-carbohydrazide](/img/structure/B2890208.png)
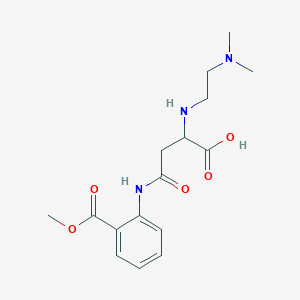
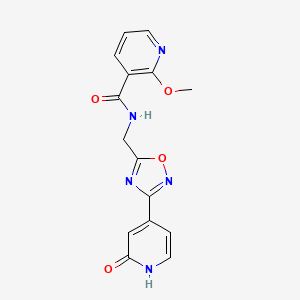
![N-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2890212.png)
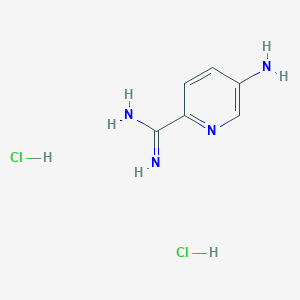

![5-[2-chloroethyl(methyl)sulfamoyl]-N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide](/img/structure/B2890219.png)

![1-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanone O-methyloxime](/img/structure/B2890221.png)

![2-{8,9-dimethoxy-5-oxo-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B2890223.png)